Triacetoxyscirpenol

Mycotoxicology Structure-Activity Relationship In Vivo Toxicity

Triacetoxyscirpenol (TAS) is a fully acetylated type A trichothecene mycotoxin, critical as a distinct analytical reference standard. Substituting TAS with DAS or T-2 toxin introduces significant experimental bias due to the non-linear structure-activity relationship of the scirpenol family. This compound is uniquely suited as a negative control for feather dysmorphology assays and for probing the C-3 acetoxy group's toxicity role. Procurement ensures accurate LC-MS/MS quantification of scirpenol contamination and valid toxicological comparisons. Standard pack sizes of 10 mg, 25 mg, and 50 mg are available, with custom bulk synthesis offered on request.

Molecular Formula C21H28O8
Molecular Weight 408.4 g/mol
CAS No. 4297-61-4
Cat. No. B1253781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriacetoxyscirpenol
CAS4297-61-4
Synonyms3alpha,4beta,15-triacetoxy-12,13-epoxytrichothec-9-ene
triacetoxyscirpenol
Molecular FormulaC21H28O8
Molecular Weight408.4 g/mol
Structural Identifiers
SMILESCC1=CC2C(CC1)(C3(C(C(C(C34CO4)O2)OC(=O)C)OC(=O)C)C)COC(=O)C
InChIInChI=1S/C21H28O8/c1-11-6-7-20(9-25-12(2)22)15(8-11)29-18-16(27-13(3)23)17(28-14(4)24)19(20,5)21(18)10-26-21/h8,15-18H,6-7,9-10H2,1-5H3/t15-,16-,17-,18-,19-,20-,21?/m1/s1
InChIKeyYWQOKOBRSAAKTG-AMTHWPQPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triacetoxyscirpenol (CAS 4297-61-4): A Fully Acetylated Type A Trichothecene Mycotoxin Reference Standard for Comparative Toxicology and Analytical Quantification


Triacetoxyscirpenol (TAS, CAS 4297-61-4), also known as 3α-acetyldiacetoxyscirpenol, is a type A trichothecene mycotoxin produced primarily by Fusarium species [1]. As the fully acetylated derivative of scirpentriol (STO), it serves as a crucial reference compound for understanding structure-activity relationships (SAR) within the scirpenol family and for differentiating the toxicological contributions of individual acetyl groups at the C-3, C-4, and C-15 positions of the trichothecene core [2].

Why Triacetoxyscirpenol (TAS) Cannot Be Substituted with Other Type A Trichothecenes in Analytical or Toxicology Research


Substituting TAS with a structurally related analog such as diacetoxyscirpenol (DAS) or T-2 toxin introduces significant experimental bias. The pattern of acetylation within the scirpenol family does not follow a simple linear relationship with toxicity [1]. Specifically, the addition of a third acetyl group at the C-3 position on TAS reduces toxicity relative to DAS, which lacks this group, a phenomenon that contradicts the toxicity pattern observed in the T-2 toxin family where increased acylation typically correlates with higher potency [1]. Furthermore, in vivo, TAS exhibits a distinct and quantitatively different profile in feed refusal, growth inhibition, and lesion formation, underscoring that generic substitution of one trichothecene for another invalidates comparative studies and leads to erroneous conclusions about exposure risk and biological effect [2][3].

Triacetoxyscirpenol (TAS) Product-Specific Quantitative Differentiation Guide


Triacetoxyscirpenol (TAS) Exhibits a Distinct, Non-Linear Toxicity Profile Relative to Its Less Acetylated Analogs (DAS and MAS) in Broiler Chicks

A direct comparative study in broiler chicks demonstrates that TAS does not follow the expected pattern of increasing toxicity with additional acetylation. While 4,15-diacetoxyscirpenol (DAS) was the most potent analog in the scirpenol family, the addition of a third acetyl group at C-3 to form TAS did not enhance acute oral lethality, and in fact, TAS was less toxic than DAS in this assay [1]. This contrasts with the T-2 toxin family, where a decrease in acyl groups leads to decreased toxicity [1].

Mycotoxicology Structure-Activity Relationship In Vivo Toxicity Poultry Science

Triacetoxyscirpenol (TAS) is a Weaker Inducer of Feed Refusal in Chickens Compared to DAS and MAS

In a controlled feeding trial, TAS was a significantly less potent inducer of feed refusal than its less acetylated counterparts. The order of activity, as measured by minimum effective dose, was DAS > MAS = STO > TAS [1]. Furthermore, the percentage of feed refusal at higher doses (10, 20, and 40 μg/g) was consistently lowest for TAS, following the order MAS > DAS > STO > TAS [1].

Feed Refusal Mycotoxicosis Behavioral Toxicology Poultry Science

Triacetoxyscirpenol (TAS) Requires an 8-Fold Higher Dietary Concentration Than DAS to Induce Oral Lesions in Broiler Chickens

A direct comparison of the ability of scirpenol mycotoxins to cause oral lesions revealed a clear, quantifiable difference in potency. The minimum effective dose (MED) required to induce mouth lesions after 21 days of feeding was 4 μg/g for TAS, which was 8-fold higher than the MED of 0.5 μg/g for MAS and 4-fold higher than the 1 μg/g MED for DAS [1].

Oral Pathology Mycotoxicology In Vivo Biomarker Poultry Science

Triacetoxyscirpenol (TAS) Exhibits a Higher Minimum Growth Inhibitory Dose and Does Not Induce Feather Abnormalities in Chicks, Unlike DAS

Feeding trials revealed a clear functional divergence between TAS and DAS. The minimum growth inhibitory dose was 8 μg/g for TAS, which was 4-fold higher than the 2 μg/g required for 4,15-DAS, STO, and 15-MAS [1]. More importantly, while 4,15-DAS caused a dose-dependent alteration in primary wing feathers (MED = 2 μg/g), TAS did not induce feather abnormalities at any tested dose up to 8 μg/g [1].

Growth Inhibition Developmental Toxicology Feather Pathology Poultry Science

In Vitro Cytotoxicity of Triacetoxyscirpenol (TAS) is Significantly Lower than T-2 Toxin and Diacetoxyscirpenol (DAS) in Human Immune Cells

A comparative in vitro study using human Jurkat T cells established a clear potency ranking for major type A trichothecenes. The rank order of cytotoxicity, based on IC50 values, was T-2 toxin > HT-2 toxin > diacetoxyscirpenol (DAS) [1]. While TAS was not directly tested in this specific assay, its position in the structure-activity relationship (SAR) continuum, as a less toxic analog than DAS, allows for a class-level inference. The presence of an acetoxy group at C-3, as in TAS, is known to decrease toxicity compared to a hydroxyl group, which explains why T-2 and HT-2, which lack this feature, are more cytotoxic [1][2].

Cytotoxicity Immunotoxicity Human Cell Model Type A Trichothecene

Triacetoxyscirpenol (TAS) Lacks the Potent In Vivo Antitumor Activity Observed with Anguidine (4,15-Diacetoxyscirpenol)

A study evaluating a series of anguidine (4,15-diacetoxyscirpene-3-ol) analogs for in vivo antitumor activity against P-388 and L-1210 leukemia in mice found that TAS did not demonstrate the same level of efficacy as its parent compound, anguidine [1]. The authors concluded that an acetoxy function at the C-15 position appears necessary for good activity, but the additional acetylation at C-3 and C-4 in TAS is detrimental to this specific biological effect [1].

Antitumor Activity Leukemia Model In Vivo Efficacy Anguidine

Defined Research and Industrial Application Scenarios for Triacetoxyscirpenol (TAS) Based on Quantified Evidence


Calibration of Analytical Standards for LC-MS/MS Multi-Toxin Detection

Given the 8-fold difference in minimum effective dose for oral lesions between TAS and DAS [1] and the 4-fold difference in minimum growth inhibitory dose [2], analytical laboratories must include TAS as a distinct, calibrated standard in LC-MS/MS methods for quantifying scirpenol contamination in feed and food. Failing to do so, or using a DAS calibration curve as a surrogate, will result in significant quantitative errors, underestimating the risk of co-occurring scirpenols and providing inaccurate exposure assessments [1][2].

Functional Probe for C-3 Acetylation in Trichothecene SAR Studies

TAS is uniquely suited as a probe to dissect the specific contribution of the C-3 acetoxy group to trichothecene toxicity. Its reduced potency compared to DAS (which lacks C-3 acetylation) in multiple in vivo assays (lethality, feed refusal, growth inhibition) provides a clear, quantifiable functional difference [3][4][5]. This makes TAS an essential tool for researchers investigating the molecular mechanisms underlying the non-linear SAR of type A trichothecenes, especially in systems where the T-2 toxin family's SAR does not apply [3].

Negative Control for Studies on Trichothecene-Induced Feather Pathology

The complete absence of feather abnormalities in chicks exposed to TAS at doses up to 8 μg/g [5], while 4,15-DAS induces them at a MED of 2 μg/g, establishes TAS as the definitive negative control for this specific pathological endpoint. Research investigating the mechanisms of feather dysmorphology induced by Fusarium mycotoxins can utilize TAS to delineate the structural requirements (specifically, the inhibitory effect of C-3 acetylation) for this particular toxic effect, separating it from general growth inhibition [5].

Investigating the Impact of Over-Acetylation on Antitumor Activity in Anguidine Analogs

TAS is a critical reference compound for studies of anguidine (4,15-diacetoxyscirpene-3-ol) and its analogs. The finding that TAS lacks the potent in vivo antitumor activity of anguidine [6] demonstrates that over-acetylation at C-3 and C-4 is detrimental. TAS should be procured as a key negative control in any screening program aiming to develop novel trichothecene-based chemotherapeutics, ensuring that synthetic efforts are not misdirected towards fully acetylated, inactive derivatives [6].

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